![molecular formula C27H27N3O4S2 B2433813 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006805-37-3](/img/structure/B2433813.png)
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H27N3O4S2 and its molecular weight is 521.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C27H27N3O4S2
- Molecular Weight : 521.7 g/mol
- CAS Number : 1006805-37-3
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives of benzothiazole and sulfonamide have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 2e | HCT116 | 6.43 ± 0.72 | EGFR inhibition |
Compound 2e | A549 | 9.62 ± 1.14 | Apoptosis induction |
Compound 2e | A375 | 8.07 ± 1.36 | EGFR inhibition |
The compound has been shown to enhance apoptosis in HCT116 cells significantly more than standard treatments like erlotinib, indicating its potential as a novel anticancer agent .
Enzyme Inhibition
The compound exhibits inhibitory activity against key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). The mechanism involves binding to the active sites of these enzymes, thereby preventing their normal function.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
EGFR | 2.80 ± 0.52 | Erlotinib: 0.04 ± 0.01 |
COX-2 | Not significant | - |
These findings suggest that the compound may have therapeutic potential in treating cancers associated with aberrant EGFR signaling .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of compounds structurally related to this compound:
- Study on HCT116 Cells : A study demonstrated that a related compound induced apoptosis in HCT116 cells at a significantly higher rate than traditional chemotherapeutics .
- Molecular Docking Studies : Molecular docking studies revealed that the benzothiazole ring effectively occupies the allosteric pocket in the EGFR active site, indicating a strong binding affinity that could be leveraged for drug development .
科学研究应用
The compound's biological activity is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The sulfonyl group can facilitate strong interactions with amino acid residues in proteins, while the benzamide moiety participates in hydrogen bonding and hydrophobic interactions. This can lead to significant biological effects, including:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that similar compounds have demonstrated efficacy against various cancer cell lines, including renal cell carcinoma and melanoma . The structural similarity to other bioactive compounds suggests that this molecule could exhibit similar anticancer properties.
Drug Development
The unique structure of (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide makes it a valuable scaffold for the development of new pharmaceuticals. Its ability to inhibit specific biological targets can be explored in:
- Cancer Therapeutics : Given its potential anticancer properties, this compound could serve as a lead compound in developing new cancer therapies.
- Anti-inflammatory Drugs : Its anti-inflammatory activity positions it as a candidate for treating conditions like arthritis or other inflammatory disorders.
Molecular Biology Studies
The compound can be utilized in molecular biology research to study enzyme mechanisms and cellular signaling pathways. By observing how this compound affects specific cellular processes, researchers can gain insights into disease mechanisms and potential therapeutic targets.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S2/c1-3-15-30-24-17-22(34-2)10-13-25(24)35-27(30)28-26(31)20-8-11-23(12-9-20)36(32,33)29-16-14-19-6-4-5-7-21(19)18-29/h4-13,17H,3,14-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCYHTYWHZTHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。